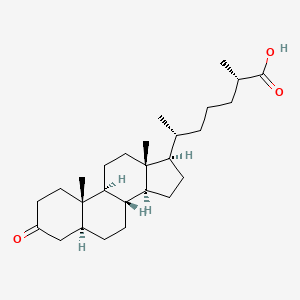

(5alpha,25S)-3-oxocholestan-26-oic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(2S,6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

InChI |

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17-19,21-24H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19+,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

VJABJEQGFJMMDO-SVXMJBLUSA-N |

Isomeric SMILES |

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 5α,25s 3 Oxocholestan 26 Oic Acid

Endogenous Formation Pathways of C27 Cholestane (B1235564) Acids

The endogenous synthesis of C27 cholestane acids occurs through alternative branches of the main bile acid production pathways. Traditionally, bile acid synthesis is understood to proceed via two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.gov The classic pathway is initiated by modifications to the steroid nucleus, whereas the alternative pathway begins with oxidation of the cholesterol side chain. nih.govnih.gov It is primarily through the alternative pathway that C27 cholestanoic acid precursors are generated.

Cytochrome P450 (CYP) enzymes are monooxygenases that play a pivotal role in the synthesis of bile acids by catalyzing key hydroxylation and oxidation reactions. nih.gov The initial steps in both the classic and alternative pathways are defined by the action of specific CYP enzymes.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is the initiating and a key regulatory enzyme in the alternative "acidic" pathway of bile acid synthesis. nih.govwikipedia.org Its primary function is to hydroxylate the side chain of sterol intermediates. wikipedia.org CYP27A1 catalyzes the oxidation of the cholesterol side chain, a critical step that precedes modifications to the steroid ring in this pathway. nih.govnih.gov It is also known as sterol 26-hydroxylase and is involved not only in the initial hydroxylation but also in subsequent oxidation reactions required to form the carboxylic acid moiety. wikipedia.orgresearchgate.net

CYP7A1 (Cholesterol 7α-hydroxylase): This liver-specific, microsomal enzyme catalyzes the first and rate-limiting step in the classic "neutral" pathway of bile acid synthesis. nih.govnih.gov It specifically hydroxylates cholesterol at the 7α-position to produce 7α-hydroxycholesterol. nih.gov This reaction is considered the committed step for cholesterol entering the classic bile acid synthesis route. youtube.com While central to the classic pathway, its direct role in forming the initial C27 acid structure is secondary to CYP27A1, though its action on the steroid nucleus is a prerequisite for many downstream intermediates.

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is specific to the acidic pathway and is responsible for converting 27-hydroxycholesterol (B1664032) into 7α,27-dihydroxycholesterol, furthering the modifications on the path to bile acid synthesis. nih.gov

Table 1: Key Cytochrome P450 Enzymes in C27 Cholestane Acid Formation

| Enzyme | Common Name | Location | Pathway | Primary Function |

| CYP27A1 | Sterol 27-Hydroxylase | Mitochondria | Alternative (Acidic) | Initiates side-chain oxidation at C-27. nih.govwikipedia.org |

| CYP7A1 | Cholesterol 7α-Hydroxylase | Endoplasmic Reticulum | Classic (Neutral) | Rate-limiting hydroxylation of cholesterol at C-7. nih.govnih.gov |

| CYP7B1 | Oxysterol 7α-Hydroxylase | Microsomes | Alternative (Acidic) | Hydroxylates 27-hydroxycholesterol at the C-7 position. nih.gov |

The biosynthesis of bile acids is characterized by numerous intermediates and key branching points that determine the final product. The formation of 3-oxo-26-oic acids involves specific intermediates where the steroid nucleus and the side chain are modified.

A primary branching point is the initial enzymatic attack on the cholesterol molecule, which separates the classic (initiated by CYP7A1) and alternative (initiated by CYP27A1) pathways. nih.gov Intermediates with a 3-oxo-Δ⁴ structure are crucial in this process. For example, 7α-hydroxy-4-cholesten-3-one is a key precursor in the classic pathway for both cholic acid and chenodeoxycholic acid. nih.gov The formation of a 3-oxo group is an essential step. nih.gov The subsequent reduction of this group determines the stereochemistry of the A/B ring junction. A defect in the enzyme δ-4-3-oxosteroid 5β-reductase, which normally produces a cis (5β) A/B ring juncture, leads to an accumulation of allo (5α-H) bile acids. nih.gov This highlights the pathway divergence that can lead to the 5α configuration seen in (5α,25S)-3-Oxocholestan-26-oic acid. Allo bile acids with a 5α configuration can also be generated by bacterial enzymes from 3-oxo-Δ⁴ intermediates in the gut. nih.gov

Table 2: Key Intermediates in Pathways Leading to 3-Oxo Cholestanoic Acids

| Intermediate | Description | Relevance |

| 7α-hydroxycholesterol | Product of CYP7A1 action on cholesterol. nih.gov | Precursor in the classic pathway leading to 3-oxo-Δ⁴ structures. |

| 27-hydroxycholesterol | Product of CYP27A1 action on cholesterol. wikipedia.org | Initiating intermediate of the alternative pathway for C27 acids. nih.gov |

| 7α-hydroxy-4-cholesten-3-one | A 3-oxo-Δ⁴ intermediate formed from 7α-hydroxycholesterol. nih.gov | Common precursor for primary bile acids. nih.gov |

| Allo (5α) bile acids | Bile acids with a trans A/B ring fusion. | Can be formed from 3-oxo intermediates when 5β-reductase is bypassed or absent. nih.gov |

The stereochemistry of the side chain, particularly at the C25 position, is a critical determinant of biological activity. The target compound possesses a 25S configuration. ebi.ac.uk While much of the primary bile acid synthesis pathway leads to (25R) isomers, pathways involving (25S) stereoisomers are known and are particularly relevant for certain biological signaling molecules. ebi.ac.ukresearchgate.net

The carboxylation of the sterol side chain to form the 26-oic acid is a multi-step oxidative process. It begins with the hydroxylation of a terminal methyl group (C26 or C27) by CYP27A1. nih.govresearchgate.net This newly formed alcohol is then oxidized, typically by alcohol and aldehyde dehydrogenases, first to an aldehyde and subsequently to the final carboxylic acid. ncert.nic.in The enzyme alpha-methylacyl-CoA racemase (AMACR) is responsible for the epimerization between R and S stereoisomers at the adjacent C24/C25 position, and defects in this enzyme can lead to the accumulation of specific stereoisomers, underscoring the metabolic importance of this chiral center. nih.gov

Enzymatic Transformations Leading to (5α,25S)-3-Oxocholestan-26-oic Acid

The specific structure of (5α,25S)-3-Oxocholestan-26-oic acid results from a precise sequence of enzymatic reactions that modify both the steroid nucleus and the side chain of a cholesterol precursor.

The formation of the 3-oxo group is a critical modification of the steroid A-ring, catalyzed by hydroxysteroid dehydrogenases (HSDs). The process typically begins with a 3β-hydroxy-Δ⁵-sterol precursor. The enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase/isomerase (HSD3B7) catalyzes the oxidation of the 3β-hydroxyl group to a 3-oxo group, while simultaneously isomerizing the Δ⁵ double bond to a Δ⁴ position. nih.gov

This creates a 3-oxo-Δ⁴ intermediate. The fate of this intermediate determines the final stereochemistry of the A/B ring junction. In the major bile acid pathway, Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) reduces the double bond to create the 5β configuration (A/B rings cis). nih.gov The formation of a 5α compound like (5α,25S)-3-Oxocholestan-26-oic acid implies the action of a 5α-reductase or the bypass of the 5β-reductase enzyme. For the 3-oxo group to remain, the typical subsequent reduction of this ketone to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase must not occur. nih.gov

The conversion of the terminal methyl group of the cholesterol side chain into a carboxylic acid is a stepwise oxidation process essential for the formation of all bile acids.

Initial Hydroxylation: The process is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates one of the terminal methyl groups of the side chain. nih.govwikipedia.org This introduces a primary alcohol functional group.

Further Oxidation: Following the initial hydroxylation, the alcohol is further oxidized to a carboxylic acid. This transformation proceeds via an aldehyde intermediate and is catalyzed by cytosolic alcohol and aldehyde dehydrogenases. ncert.nic.in This enzymatic cascade ensures the complete oxidation of the side chain to the 26-oic acid functionality, a defining feature of cholestanoic acids. libretexts.org

Involvement of Specific Hydroxysteroid Dehydrogenases and Reductases

The formation and metabolism of (5α,25S)-3-oxocholestan-26-oic acid are intrinsically linked to the activity of specific classes of enzymes, namely hydroxysteroid dehydrogenases (HSDs) and reductases. These enzymes are responsible for modifying the steroid nucleus, thereby altering the biological activity and metabolic fate of the molecule.

5α-Reductases: The defining "5α" configuration of the steroid A/B ring junction in (5α,25S)-3-oxocholestan-26-oic acid points to the essential role of 5α-reductases, also known as 3-oxo-5α-steroid 4-dehydrogenases. ebi.ac.ukebi.ac.uk These enzymes catalyze the irreversible reduction of the double bond between carbons 4 and 5 (Δ4) of a 3-oxo-Δ4-steroid precursor. ebi.ac.uknih.gov This reaction, which utilizes NADPH as a cofactor, is a critical step in the biosynthesis of all 5α-reduced steroids. The formation of the 5α configuration is essential for the subsequent generation of specific downstream metabolites, including certain bile acids and active steroid hormones. In humans, three isozymes of 5α-reductase exist, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes, and they are involved in diverse metabolic pathways, including androgen metabolism and bile acid biosynthesis.

Hydroxysteroid Dehydrogenases (HSDs): The "3-oxo" group on the A-ring of the molecule is a substrate for various hydroxysteroid dehydrogenases. These enzymes catalyze the reversible oxidation and reduction between a keto group (oxo-) and a hydroxyl group (-OH) at specific positions on the steroid nucleus.

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme can reduce the 3-oxo group of a 5α-steroid to a 3α-hydroxyl group. In the human liver, 3α-HSD activity is robust and considered a major pathway for the metabolism of 5α-reduced steroids.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme can convert the 3-oxo group to a 3β-hydroxyl group. wikipedia.orgnih.gov The balance of 3α-HSD and 3β-HSD activities can therefore dictate the metabolic conversion of (5α,25S)-3-oxocholestan-26-oic acid to its corresponding 3α-hydroxy or 3β-hydroxy forms, which may have different biological activities or be primed for different conjugation and excretion pathways. taylorandfrancis.comnih.gov

The interplay between these reductases and dehydrogenases is crucial for maintaining the dynamic equilibrium of various steroid pools within the cell and organism.

Key Enzymes in the Metabolism of the Steroid Nucleus

| Enzyme Family | Specific Name | Function | Relevance to (5α,25S)-3-oxocholestan-26-oic acid |

|---|---|---|---|

| Reductases | 3-oxo-5α-steroid 4-dehydrogenase | Reduces the Δ4-double bond of a 3-oxo-Δ4-steroid precursor. | Essential for the formation of the 5α-cholestan backbone. ebi.ac.ukebi.ac.uk |

| Dehydrogenases | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Interconverts a 3-oxo group and a 3α-hydroxyl group. | Metabolizes the 3-oxo group to a 3α-hydroxy group. |

| Dehydrogenases | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Interconverts a 3-oxo group and a 3β-hydroxyl group. | Metabolizes the 3-oxo group to a 3β-hydroxy group. wikipedia.orgtaylorandfrancis.com |

Regulatory Mechanisms of Sterol Metabolism Pathways

The synthesis of sterols, including oxysterols like (5α,25S)-3-oxocholestan-26-oic acid, is a tightly controlled process governed by complex regulatory networks. nih.govnih.gov These mechanisms ensure that cellular levels of cholesterol and its derivatives are maintained within a narrow range to support physiological functions without leading to cytotoxic accumulation. nih.govannualreviews.org The regulation occurs at multiple levels, from gene expression to post-translational modification of enzymes, and involves intricate feedback and feed-forward loops. nih.govannualreviews.org

Gene Expression and Post-Translational Regulation of Key Enzymes

Gene Expression Regulation: The transcription of genes encoding enzymes for cholesterol and fatty acid synthesis is primarily orchestrated by two key families of transcription factors:

Sterol Regulatory Element-Binding Proteins (SREBPs): These are master regulators of lipid synthesis. nih.govelsevierpure.com Of the three main isoforms, SREBP-2 is the primary activator of genes involved in cholesterol biosynthesis, while SREBP-1c preferentially controls fatty acid synthesis. rupress.orgplos.org SREBPs are synthesized as inactive precursors embedded in the endoplasmic reticulum (ER) membrane, complexed with SREBP-cleavage activating protein (SCAP). wikipedia.org When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where SREBP is proteolytically cleaved. rupress.orgwikipedia.org The released N-terminal fragment then translocates to the nucleus, binds to sterol regulatory elements (SREs) on target gene promoters, and activates their transcription. wikipedia.org

Liver X Receptors (LXRs): These nuclear receptors (LXRα and LXRβ) act as cellular sterol sensors. mdpi.com They are activated by specific oxysterols, which are oxygenated derivatives of cholesterol. mdpi.comnih.gov Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes. rupress.org This typically upregulates genes involved in cholesterol efflux, transport, and conversion to bile acids, thereby promoting the removal of excess cholesterol. nih.gov There is significant crosstalk between these pathways; for instance, LXR activation can also induce the expression of SREBP-1c, linking cholesterol levels to fatty acid and triglyceride synthesis. nih.govumin.ne.jp

Post-Translational Regulation: To allow for rapid adjustments in metabolic flux, the enzymes of the sterol synthesis pathway are also subject to acute post-translational modifications. nih.govnih.gov This provides a faster level of control than transcriptional regulation. The most well-studied modifications include:

Phosphorylation: This modification can rapidly alter an enzyme's activity. nih.govresearchgate.net A primary example is the regulation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates HMGCR at serine 872, leading to its inactivation. nih.govnih.govplos.org This action effectively shuts down cholesterol synthesis when cellular energy (ATP) is low. researchgate.netyoutube.com This phosphorylation is reversible, allowing for rapid reactivation when energy levels are restored. nih.gov

Ubiquitination and Proteasomal Degradation: The stability and abundance of several enzymes in the cholesterol pathway are controlled by ubiquitin-mediated degradation. nih.govnih.gov High levels of certain sterols, including cholesterol and some oxysterols, can trigger the attachment of ubiquitin chains to enzymes like HMGCR, marking them for destruction by the proteasome. nih.govnih.gov This ensures that when sterol levels are high, the synthetic machinery is dismantled. researchgate.net

Feedback and Feed-Forward Control in Oxysterol Homeostasis

The maintenance of sterol balance relies heavily on sophisticated feedback and feed-forward control systems, where metabolites of a pathway influence the flow of substrates through it. nih.govannualreviews.org

Feedback Control: Negative feedback is the predominant mechanism in sterol homeostasis, where the end-products of the pathway inhibit their own production. nih.govannualreviews.org

SREBP Inhibition: High levels of intracellular cholesterol are sensed by SCAP, causing it to bind to another ER protein called Insig. This binding traps the SREBP-SCAP complex in the ER, preventing its activation and subsequent transcription of cholesterogenic genes. wikipedia.orgnih.gov

Oxysterol-Mediated Inhibition: Oxysterols provide an additional layer of feedback control. Specific side-chain oxysterols can bind directly to Insig proteins, which promotes the retention of the SREBP-SCAP complex in the ER, thus powerfully suppressing cholesterol synthesis. nih.govnih.gov

Enzyme Degradation: As mentioned, high sterol levels also provide feedback by accelerating the degradation of key enzymes like HMGCR. nih.gov

Feed-Forward Control: Feed-forward regulation is a form of anticipatory control where an intermediate in a pathway stimulates a downstream event. rupress.org This mechanism prepares the cell for a future physiological state.

LXR Activation: The generation of oxysterols from cholesterol can be seen as a feed-forward mechanism. As cholesterol levels rise, the resulting increase in oxysterol ligands activates LXRs. nih.govresearchgate.net This activation "prepares" the cell to handle the cholesterol load by upregulating the machinery for cholesterol efflux and elimination before cholesterol itself reaches toxic levels. nih.gov

Integration with Fatty Acid Metabolism: The LXR-mediated induction of SREBP-1c and fatty acid synthesis in response to high oxysterol levels is another example of feed-forward control. nih.govumin.ne.jp This links the two major lipid metabolic pathways, potentially to facilitate the esterification of excess cholesterol for storage as cholesterol esters, thus buffering the cell against free cholesterol toxicity. rupress.orgplos.org

Summary of Regulatory Mechanisms

| Regulatory Mechanism | Key Molecules Involved | Primary Effect |

|---|---|---|

| Gene Expression (Induction) | SREBP-2, SCAP | Increases transcription of cholesterol synthesis genes when sterol levels are low. nih.govwikipedia.org |

| Gene Expression (Repression/Catabolism) | LXRs, Oxysterols | Increases transcription of cholesterol efflux and transport genes when oxysterol levels are high. mdpi.comnih.gov |

| Post-Translational (Inactivation) | AMPK, HMG-CoA Reductase | Phosphorylation rapidly inactivates HMGCR to conserve energy. nih.govnih.gov |

| Post-Translational (Degradation) | Ubiquitin, HMG-CoA Reductase | High sterol levels trigger the degradation of synthetic enzymes. nih.govnih.gov |

| Feedback Control (Negative) | Cholesterol, Oxysterols, SREBP | High sterol levels inhibit SREBP processing, shutting down synthesis. nih.govnih.gov |

| Feed-Forward Control (Anticipatory) | Oxysterols, LXR, SREBP-1c | Pathway intermediates (oxysterols) activate downstream pathways (efflux, fatty acid synthesis) to prepare the cell for a high sterol load. nih.govumin.ne.jp |

Biological Functions and Mechanistic Studies of 5α,25s 3 Oxocholestan 26 Oic Acid

Receptor Ligand Interactions and Activation

The hormonal activity of (5α,25S)-3-oxocholestan-26-oic acid is initiated by its direct binding to and activation of the nuclear receptor DAF-12. This interaction is a critical checkpoint in the endocrine signaling that translates environmental and physiological cues into developmental outcomes in C. elegans.

Characterization of Binding to Nuclear Receptors (e.g., DAF-12 Receptor in Caenorhabditis elegans)

(5α,25S)-3-Oxocholestan-26-oic acid, along with other dafachronic acids, functions as an endogenous ligand for the DAF-12 nuclear receptor. The binding of these steroid hormones to DAF-12 is a key event that modulates the receptor's activity. In the presence of a ligand such as (5α,25S)-3-oxocholestan-26-oic acid, DAF-12 undergoes a conformational change that promotes the recruitment of coactivators and initiates the transcription of target genes, leading to reproductive development. Conversely, in the absence of a ligand, DAF-12 associates with the corepressor DIN-1, which leads to developmental arrest at the dauer stage.

The DAF-12 receptor is a central integrator of signals from the insulin/IGF-1 and TGF-β pathways, which regulate the biosynthesis of dafachronic acids. Therefore, the binding of (5α,25S)-3-oxocholestan-26-oic acid to DAF-12 is a pivotal molecular switch that translates systemic signaling into specific developmental programs.

Transcriptional Activation Profiles and Dose-Response Relationships

The potency of (5α,25S)-3-oxocholestan-26-oic acid and related steroids in activating DAF-12-mediated transcription has been characterized using in vitro transactivation assays. These studies have revealed a clear dose-response relationship, with higher concentrations of the ligand leading to increased transcriptional activation.

In a Gal4-transactivation assay using HEK-293 cells, saturated 5α- and 5β-dafachronic acids, including (5α,25S)-3-oxocholestan-26-oic acid, demonstrated intermediate potencies with EC50 values ranging from 200 to 1800 nM. frontiersin.org This indicates that while it is a functional ligand, it is less potent than some unsaturated dafachronic acid isomers. For instance, (25S)-Δ7-dafachronic acid and (25S)-Δ4-dafachronic acid are potent transcriptional activators with EC50 values of 23 nM. frontiersin.orgnih.gov The (25S)- and (25R)-Δ5-isomers were found to be much less potent, with EC50 values approaching 1000 nM. frontiersin.orgnih.gov

| Compound | EC50 (nM) in Gal4-transactivation assay |

|---|---|

| (25S)-Δ7-dafachronic acid | 23 |

| (25R)-Δ7-dafachronic acid | 33 |

| (25S)-Δ4-dafachronic acid | 23 |

| (25R)-Δ4-dafachronic acid | 66 |

| (5α,25S)-3-oxocholestan-26-oic acid (and other saturated dafachronic acids) | 200-1800 |

| (25S)-Δ5-dafachronic acid | ~1000 |

| (25R)-Δ5-dafachronic acid | ~1000 |

Cellular and Developmental Roles in Model Systems

The activation of DAF-12 by (5α,25S)-3-oxocholestan-26-oic acid triggers a cascade of cellular and developmental events that are critical for the life cycle of C. elegans.

Modulation of Cellular Signaling Pathways

The binding of (5α,25S)-3-oxocholestan-26-oic acid to DAF-12 modulates a complex network of cellular signaling pathways. DAF-12 signaling is intricately linked with the insulin/IGF-1 and TGF-β signaling pathways, which are key regulators of metabolism, growth, and longevity. nih.gov The production of dafachronic acids is controlled by these pathways, and in turn, the activation of DAF-12 by its ligands influences the expression of genes downstream of these pathways.

One of the key downstream effectors is the FOXO transcription factor DAF-16. In some contexts, DAF-12 activity can modulate the expression of DAF-16 target genes. nih.gov Furthermore, DAF-12 has been shown to directly regulate a network of genes involved in energy homeostasis and lipid metabolism. plos.org Activation of DAF-12 by dafachronic acids induces the expression of genes involved in fatty acid oxidation, thereby providing the necessary energy for reproductive growth. plos.org DAF-12 also controls the expression of a suite of heterochronic genes and microRNAs, such as the let-7 family, which are critical for the timing of developmental events. frontiersin.orgplos.org

Influence on Developmental Processes and Phenotypes

The most well-characterized developmental role of (5α,25S)-3-oxocholestan-26-oic acid and other dafachronic acids is the regulation of the dauer diapause decision. In favorable environmental conditions where dafachronic acids are produced, DAF-12 is activated, promoting continuous reproductive development and bypassing the dauer stage. In contrast, under unfavorable conditions such as starvation or overcrowding, dafachronic acid production is low, and the unliganded DAF-12 promotes entry into the dauer stage.

Experimental evidence for this comes from rescue assays using daf-9 null mutants, which are unable to synthesize dafachronic acids and constitutively enter the dauer stage. Supplementation of these mutants with dafachronic acids, including saturated forms, can rescue this phenotype and promote reproductive development. nih.gov This demonstrates the crucial role of these steroid hormones in dictating developmental trajectories in response to environmental cues.

Comparative Analysis of Hormonal Activity with Related Steroids

The hormonal activity of (5α,25S)-3-oxocholestan-26-oic acid is best understood in comparison to other structurally related dafachronic acids. These comparisons reveal the importance of specific structural features for potent DAF-12 activation.

Studies have shown that the (25S) stereoisomers of dafachronic acids are generally more active than their corresponding (25R) counterparts. nih.gov Among the (25S)-isomers, the unsaturated dafachronic acids, particularly (25S)-Δ7-dafachronic acid, exhibit the highest biological activity. nih.gov (5α,25S)-3-oxocholestan-26-oic acid, being a saturated steroid, shows a moderate activity, which is approximately one order of magnitude lower than that of (25S)-Δ4-dafachronic acid. nih.gov The least active compound in this series is (25S)-cholestenoic acid, with an activity about one order of magnitude lower than the saturated form. nih.gov

The A/B-ring configuration also plays a significant role in determining potency, with the Δ7- and Δ4-configurations contributing to higher activity compared to the Δ5-configuration. nih.gov The 5α-reduced trans-ring fusion present in (5α,25S)-3-oxocholestan-26-oic acid contributes to an intermediate potency. plos.org

| Compound | Relative Hormonal Activity |

|---|---|

| (25S)-Δ7-dafachronic acid | Highest |

| (25S)-Δ4-dafachronic acid | High |

| (5α,25S)-3-oxocholestan-26-oic acid | Moderate |

| (25S)-cholestenoic acid | Low |

Synthetic Methodologies for 5α,25s 3 Oxocholestan 26 Oic Acid and Analogues

Stereoselective Synthesis Strategies for the 25S Configuration

Achieving the correct stereochemistry at the C25 position is a critical challenge in the synthesis of (5α,25S)-3-oxocholestan-26-oic acid. The biological activity of cholestane (B1235564) derivatives is often highly dependent on the configuration of the side chain. slideshare.net Several methods have been established to control this stereocenter.

One common strategy involves starting from natural products with a predefined stereochemistry, such as diosgenin, which can be converted to intermediates like (25R)-26-hydroxycholesterol. researchgate.netcapes.gov.br While this provides the opposite (25R) configuration, these intermediates can sometimes be chemically inverted or used to develop methods to access the 25S epimer.

Another approach is the separation of diastereomeric mixtures. For instance, the synthesis of 3α,7α-dihydroxy-5β-cholestan-26-oic acid diastereoisomers has been achieved, followed by their separation using chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov This method, while effective, relies on efficient separation techniques.

Hydroboration of unsaturated precursors has also been employed to generate stereocenters on the side chain. The hydroboration-oxidation of a mixture of 24-nor-5β-cholest-23-ene and the corresponding Δ25 compound yielded a mixture of C23 and C25 epimeric alcohols, which could then be separated. nih.gov The choice of hydroborating agent and reaction conditions can influence the diastereoselectivity of this reaction.

Biosynthetic pathways also offer insights into stereoselectivity. In nature, the stereochemistry at C25 can vary, with fungal and plant sterols often exhibiting the 25S configuration, whereas cholesterol synthesized in animals typically has the 25R configuration at related positions. nih.govacs.org

| Method | Starting Material/Precursor | Key Transformation | Outcome |

| Diastereomer Separation | 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid | Hydrolysis and crystallization/chromatography | Isolation of 25S and 25R diastereomers nih.gov |

| Chiral Pool Synthesis | Diosgenin | Clemmensen reduction, Barton deoxygenation | (25R)-26-hydroxycholesterol researchgate.netcapes.gov.br |

| Hydroboration | 24-nor-5β-cholest-23/25-ene mixture | Hydroboration-oxidation | Mixture of (25R) and (25S) alcohols nih.gov |

Chemical Transformations for Introducing the 3-Oxo and 5α-Ring Junction

The introduction of the 3-oxo group and the establishment of the 5α A/B ring junction are fundamental transformations in the synthesis of this class of compounds. The 5α configuration refers to the trans-fusion of the A and B rings of the steroid nucleus, a common feature in many natural steroids. britannica.comic.ac.ukpressbooks.pub

The 5α-cholestane skeleton is typically accessed from unsaturated steroid precursors, such as those containing a Δ4 or Δ5 double bond. A key step is the catalytic hydrogenation or, more commonly, a reduction of a Δ4-3-ketosteroid. The reduction of a cholest-4-en-3-one intermediate, for example, can be catalyzed by a microsomal Δ4-3-oxosteroid 5α-reductase, which specifically yields the 5α-cholestan-3-one structure. researchgate.net This enzymatic reduction requires a cofactor like NADPH. researchgate.net

Once the 5α-cholestane nucleus is established, the 3-oxo group can be introduced or modified. If the starting material contains a 3β-hydroxyl group, as in 5α-cholestan-3β-ol (cholestanol), a simple oxidation reaction is employed. nih.gov Common oxidizing agents for this transformation include chromium-based reagents or more modern, milder methods to convert the secondary alcohol to a ketone.

| Feature | Precursor | Key Reaction | Reagents/Enzymes | Resulting Structure |

| 5α-Ring Junction | Cholest-4-en-3-one | Stereoselective reduction | Δ4-3-oxosteroid 5α-reductase, NADPH | 5α-cholestan-3-one researchgate.net |

| 3-Oxo Group | 5α-Cholestan-3β-ol | Oxidation | Chromium reagents, other oxidants | 5α-cholestan-3-one nih.gov |

Synthetic Routes for Cholestane Side-Chain Functionalization and Carboxylation

Functionalizing the terminus of the cholestane side chain to introduce a carboxylic acid at C26 is a pivotal part of the synthesis. This transformation often begins with the introduction of a hydroxyl group at a terminal position.

One powerful method is "remote functionalization," where a reactive site is generated at a distance from existing functional groups. The use of chromyl acetate (B1210297) or chromyl trifluoroacetate (B77799) can effectively oxidize the tertiary C-25 position of the cholestane side chain to introduce a hydroxyl group. researchgate.netrsc.orgrsc.org This 25-hydroxycholestane can then serve as a precursor for further oxidation to the C26-carboxylic acid. Enzymes like steroid C25 dehydrogenase also offer a regioselective route to 25-hydroxycholesterol. nih.gov

The synthesis of 26-hydroxycholesterol (B79680) is a well-established route, and this intermediate is crucial as it can be oxidized to the corresponding aldehyde and then to the carboxylic acid. nih.govnih.gov In nature, this oxidation is a key step in bile acid synthesis. nih.govnih.gov

A more direct method for introducing the carboxyl group is the Arndt-Eistert synthesis. This reaction sequence involves converting a C24-carboxylic acid into its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, typically promoted by a silver catalyst, leads to a ketene (B1206846) that is trapped by water to form the one-carbon homologated C26-carboxylic acid. nih.gov This method has the advantage of producing the desired acid in good yield without forming isomeric contaminants. nih.gov

| Approach | Key Intermediate | Reaction | Significance |

| Remote Functionalization | 3β-acetoxy-5α-cholestane | Oxidation with chromyl acetate | Introduces a C-25 hydroxyl group for further modification. researchgate.netrsc.org |

| Stepwise Oxidation | 26-hydroxycholesterol | Oxidation | Mimics biosynthetic pathways to bile acids. nih.govnih.gov |

| Arndt-Eistert Homologation | 3α,7α-diformyloxy-5β-cholane-24-carboxylic acid chloride | Diazoketone formation, Wolff rearrangement | Direct one-carbon extension to the C26-carboxylic acid. nih.gov |

Design and Synthesis of Chemically Modified Analogues for Biological Probes

To investigate the biological roles and molecular interactions of (5α,25S)-3-oxocholestan-26-oic acid, researchers design and synthesize chemically modified analogues, particularly fluorescent probes. These probes allow for the visualization of the compound's uptake, distribution, and interaction with cellular components. nih.gov

A common strategy for creating fluorescent analogues is to attach a fluorophore to the steroid nucleus. For example, fluorescent bile acid analogues have been synthesized by creating an amino derivative of the steroid and then coupling it with a fluorophore like 4-nitrobenzo-2-oxa-1,3-diazol (NBD). nih.gov This results in a fluorescent adduct that can be used in cellular imaging and transport studies. nih.govsemanticscholar.org The synthesis involves forming an amine at a specific position, such as C-3, and then reacting it with the NBD chloride.

Another approach involves using fluorophores that exhibit aggregation-induced emission (AIE). These molecules are weakly fluorescent in solution but become highly emissive upon aggregation, which can be triggered by binding to a biological target. rsc.org While not yet applied specifically to (5α,25S)-3-oxocholestan-26-oic acid in the reviewed literature, this strategy represents a modern approach to probe design.

The choice of the fluorophore and the point of attachment on the cholestane structure are critical to ensure that the biological activity of the parent molecule is retained as much as possible. nih.gov

| Probe Type | Synthetic Strategy | Fluorophore Example | Application |

| NBD-labeled Analogue | Derivatization of an amino-steroid with a fluorophore | 4-nitrobenzo-2-oxa-1,3-diazol (NBD) | Cellular uptake and transport studies nih.govsemanticscholar.org |

| AIE-based Probe | Integration of an AIE-active molecule into the steroid structure | Triphenylamine-based fluorophore | Imaging and potential theranostics rsc.org |

Analytical Research Methodologies for 5α,25s 3 Oxocholestan 26 Oic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of (5α,25S)-3-oxocholestan-26-oic acid relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of steroidal compounds. While specific spectral data for (5α,25S)-3-oxocholestan-26-oic acid is not abundantly published, the expected chemical shifts can be inferred from the analysis of similar fatty acids and steroid structures. magritek.com

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the steroid nucleus and the carboxylic acid side chain. Key resonances would include those for the two angular methyl groups (C18 and C19), the methyl group on the side chain (C27), and the proton at the chiral center C25. The complex multiplet patterns in the upfield region (approximately 0.5-2.5 ppm) would correspond to the overlapping signals of the numerous methylene (B1212753) and methine protons of the steroidal ring system. The absence of vinylic proton signals would confirm the saturated nature of the A/B rings.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. The mass spectra of 5α-hydroxysteroids and related compounds show characteristic fragmentation patterns. nih.gov For (5α,25S)-3-oxocholestan-26-oic acid, with a monoisotopic mass of 416.32905 Da, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common approach. researchgate.netebi.ac.uk

The fragmentation of the parent ion would likely involve neutral losses of water from the steroid nucleus and cleavage of the C17-C20 bond, leading to the loss of the side chain. The specific fragmentation pattern helps in distinguishing it from other isomers. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy.

Interactive Data Table: Predicted Spectroscopic Data for (5α,25S)-3-Oxocholestan-26-oic Acid

| Technique | Predicted Key Features |

| ¹H NMR | Signals for angular methyls (C18, C19), side-chain methyl (C27), complex multiplets for steroidal protons. |

| ¹³C NMR | Downfield signal for 3-oxo carbonyl (~212 ppm), carboxyl carbon (~180 ppm), multiple signals for steroid core. |

| Mass Spec. | Molecular Ion [M-H]⁻ at m/z 415.3218, fragmentation via loss of water and side-chain cleavage. |

Chromatographic Methods for Separation and Purification

Due to the complexity of biological samples and the presence of numerous structurally similar bile acids and steroids, chromatography is essential for the isolation and purification of (5α,25S)-3-oxocholestan-26-oic acid prior to analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of bile acid isomers. nih.gov For the analysis of (5α,25S)-3-oxocholestan-26-oic acid, reversed-phase HPLC is typically employed.

Stationary Phase: C18 columns are commonly used, offering good separation based on the hydrophobicity of the analytes. restek.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) is often utilized to achieve optimal resolution of various bile acids. nih.gov

Detection: When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for both separation and identification.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like (5α,25S)-3-oxocholestan-26-oic acid, derivatization is a mandatory step. nih.govlmaleidykla.lt

Derivatization: Silylation is a common derivatization technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the carboxylic acid and any hydroxyl groups into their more volatile trimethylsilyl (B98337) (TMS) esters and ethers. lmaleidykla.ltlmaleidykla.lt This process reduces the polarity and increases the thermal stability of the analyte, making it suitable for GC analysis.

Separation and Detection: The derivatized compound is then separated on a capillary column (e.g., coated with polyethylene (B3416737) glycol) and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer for definitive identification. nih.govdiva-portal.org

Interactive Data Table: Typical Chromatographic Conditions for Cholestanoic Acid Analysis

| Method | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization |

| HPLC | C18 | Acetonitrile/Water with Formic Acid | Not required |

| GC | Polyethylene Glycol (PEG) | Helium | Required (e.g., Silylation with BSTFA) |

Quantitative Analysis in Biological Matrices

The quantification of (5α,25S)-3-oxocholestan-26-oic acid in biological matrices such as plasma, serum, and blood spots is crucial for clinical and diagnostic research, particularly in the study of peroxisomal disorders where C27 bile acid precursors accumulate. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantitative analysis of bile acids in biological fluids due to its exceptional sensitivity, specificity, and speed. nih.govresearchgate.net

Sample Preparation: The analytical process typically begins with a protein precipitation step, often using a cold organic solvent like acetonitrile, to remove the bulk of proteins from the plasma or serum sample. This is followed by solid-phase extraction (SPE) for further cleanup and concentration of the bile acids. For blood spots, an initial extraction with a suitable solvent is performed. researchgate.netnih.gov

Internal Standards: To ensure accuracy and correct for any analyte loss during sample preparation or variations in instrument response, a stable isotope-labeled internal standard is added to the sample at the beginning of the workflow. For C27 bile acids, deuterium-labeled analogues are often synthesized and used for this purpose. nih.gov

Quantification: The analysis is performed using tandem mass spectrometry, often with an electrospray ionization (ESI) source operating in negative ion mode. The instrument is set to selected reaction monitoring (SRM) mode, where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored for quantification. This highly specific detection method allows for accurate measurement even at very low concentrations, with lower limits of quantification typically in the low ng/mL range. nih.gov The entire LC-MS/MS analysis, including sample preparation, can be accomplished in under an hour. researchgate.netnih.gov

Structure Activity Relationship Studies of 5α,25s 3 Oxocholestan 26 Oic Acid and Stereoisomers

Impact of C-25 Stereochemistry on Receptor Binding Affinity and Ligand Potency

The spatial orientation of the carboxyl group at the C-25 position in the side chain of cholestanoic acids has a significant impact on their potency as ligands for nuclear receptors, such as the DAF-12 receptor in Caenorhabditis elegans. Research comparing the (25S) and (25R) epimers has demonstrated that while both can be active, the (25S) configuration is generally favored for optimal activity.

In transactivation assays using HEK-293 cells, the (25S)-Δ⁷-dafachronic acid was found to be a more potent activator of the DAF-12 receptor than its (25R) counterpart, with EC₅₀ values of 23 nM and 33 nM, respectively. ebi.ac.uk This preference for the (25S)-epimer was even more pronounced in in vivo rescue assays with daf-9-null mutants, highlighting its likely biological relevance. ebi.ac.uk A similar trend was observed for the Δ⁴-dafachronic acids, where the (25S)-isomer exhibited an EC₅₀ of 23 nM, while the (25R)-isomer had a reduced potency with an EC₅₀ of 66 nM. ebi.ac.uk

These findings underscore that the stereochemistry at C-25 is a critical determinant of ligand potency, likely by influencing the precise fit and interaction with the ligand-binding pocket of the receptor.

Comparative Analysis with Unsaturated and Saturated Steroidal Analogues (e.g., Delta-4, Delta-7, 5β-Isomers)

A comparative analysis of (5α,25S)-3-oxocholestan-26-oic acid (a saturated 5α-steroid) with its unsaturated and 5β-isomers provides a clearer picture of the structure-activity relationship. The introduction of double bonds at the Δ⁷ or Δ⁴ positions in the steroid nucleus has a profound effect on biological activity.

The (25S)-Δ⁷-dafachronic acid stands out as the most potent isomer, with an EC₅₀ of 23 nM. ebi.ac.uk The (25S)-Δ⁴-dafachronic acid exhibits similar high potency. ebi.ac.uk In contrast, the saturated 5α- and 5β-dafachronic acids show intermediate potencies. ebi.ac.uk This indicates that the presence and position of a double bond in the A/B ring system are key factors in optimizing ligand-receptor interactions for this class of molecules. The Δ⁵-isomers, both (25S) and (25R), were found to be significantly less potent, with EC₅₀ values approaching 1000 nM, further emphasizing the specific structural requirements for high-affinity binding. ebi.ac.uk

The following table summarizes the reported EC₅₀ values for various stereoisomers and analogues in a DAF-12 receptor transactivation assay:

| Compound | C-25 Stereochemistry | A/B-Ring Feature | EC₅₀ (nM) ebi.ac.uk |

| Δ⁷-Dafachronic Acid | S | Δ⁷ | 23 |

| Δ⁷-Dafachronic Acid | R | Δ⁷ | 33 |

| Δ⁴-Dafachronic Acid | S | Δ⁴ | 23 |

| Δ⁴-Dafachronic Acid | R | Δ⁴ | 66 |

| Δ⁵-Dafachronic Acid | S | Δ⁵ | ~1000 |

| Δ⁵-Dafachronic Acid | R | Δ⁵ | ~1000 |

| Saturated Dafachronic Acid | Not specified | 5α | Intermediate Potency |

| Saturated Dafachronic Acid | Not specified | 5β | Intermediate Potency |

Functional Significance of Steroidal Core Modifications

Modifications to the steroidal core of cholestanoic acids serve as a crucial mechanism for fine-tuning their biological function. The collective data on C-25 stereochemistry and A/B-ring configuration demonstrate that even subtle changes in the three-dimensional structure of the ligand can lead to significant differences in receptor activation.

The steroidal core acts as a scaffold, and modifications such as the introduction of double bonds or alterations in ring fusion stereochemistry change its shape and electronic properties. These changes, in turn, dictate how the ligand is positioned within the receptor's binding pocket and the nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. The observation that DAF-12 can bind a range of ligands with varying geometries, yet shows a clear preference for specific isomers like (25S)-Δ⁷-dafachronic acid, highlights the adaptability and specificity of nuclear receptor-ligand interactions. ebi.ac.uk These structure-activity relationship studies are fundamental to understanding the endogenous roles of these signaling molecules and for the rational design of synthetic ligands with desired biological activities.

Q & A

Q. How to address discrepancies in synthetic yields reported across studies?

- Methodological Answer : Optimize reaction conditions (e.g., solvent purity, catalyst loading). For example, replacing LiAlH₄ with NaBH₄ in reduction steps improves reproducibility, while flash chromatography minimizes byproduct contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.